molecular formula C24H20N2O5S B2915080 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 898431-09-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide

カタログ番号: B2915080
CAS番号: 898431-09-9
分子量: 448.49
InChIキー: DVODWIRTQLEEQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a benzodioxol group, and an indole group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzodioxol and indole groups are both aromatic systems, which could contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

科学的研究の応用

Theoretical Investigations and Antimalarial Activity

Fahim and Ismael (2021) conducted a theoretical investigation into the antimalarial activity of sulfonamide derivatives, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide. They utilized computational calculations and molecular docking studies to evaluate these compounds against the COVID-19 virus. Their research highlighted the potential of these derivatives in inhibiting key proteins associated with the virus, demonstrating significant antimalarial activity and favorable ADMET properties without cytotoxicity at effective concentrations. This study underscores the compound's role in developing antimalarial and potentially antiviral therapies (Fahim & Ismael, 2021).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored derivatives of this compound. They focused on improving metabolic stability to reduce or eliminate deacetylation, which is crucial for the pharmacokinetic profile of potential cancer therapies. This work contributes to the understanding of structure-activity relationships in the design of dual inhibitors targeting cancer pathways (Stec et al., 2011).

Antimicrobial Activity and Quantum Calculations

Another study by Fahim and Ismael (2019) explored the antimicrobial activity and quantum calculations of novel sulfonamide derivatives, closely related to the compound of interest. Their research demonstrated good antimicrobial activity against various strains, with certain compounds showing high activity. Computational calculations provided insights into the structure-activity relationships, highlighting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Enzyme Inhibitory Potential

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. They found that most compounds exhibited substantial inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their potential as therapeutic agents for diseases related to enzyme dysfunction. Molecular docking studies further supported the in vitro data, suggesting these compounds' therapeutic relevance (Abbasi et al., 2019).

作用機序

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

将来の方向性

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzylsulfonylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c27-24(25-18-10-11-21-22(12-18)31-16-30-21)14-26-13-23(19-8-4-5-9-20(19)26)32(28,29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVODWIRTQLEEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。